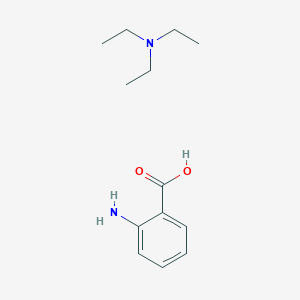
2-aminobenzoic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid typically involves the Hofmann rearrangement of phthalimide. The process includes the following steps :
- Dissolve 8 g of NaOH in 30 ml of deionized water in a 100 ml Erlenmeyer flask with magnetic stirring.
- Cool the solution in an ice bath and add 6.5 g of bromine (Br2).
- Stir the mixture until the brown color disappears, indicating that all the bromine has reacted.
- Add 5.9 g of finely divided phthalimide and then a solution of 5.5 g NaOH in 20 ml water.
- Allow the temperature to rise spontaneously to approximately 70°C and maintain stirring for another 10 minutes.
- Neutralize the solution with concentrated HCl and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the catalytic hydrogenation of nitrobenzoic acid or the hydrolysis of isatoic anhydride. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid compounds.
Reduction: Reduction of 2-aminobenzoic acid can yield 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Quinonoid compounds.
Reduction: 2-Aminobenzyl alcohol.
Substitution: Nitro- and sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Aminobenzoic acid;N,N-diethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.
Biology: Studied for its role in enzyme inhibition and as a precursor in the biosynthesis of tryptophan.
Medicine: Investigated for its potential use in drug formulations and as an anti-inflammatory agent.
Industry: Utilized in the production of corrosion inhibitors and as a component in metal plating solutions.
Mécanisme D'action
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding. In the biosynthesis of tryptophan, it serves as a precursor, undergoing enzymatic transformations to form the amino acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: Similar in structure but lacks the diethylamine group.
Para-aminobenzoic acid: Differentiated by the position of the amino group on the benzene ring.
Meta-aminobenzoic acid: Another isomer with the amino group in the meta position.
Uniqueness
2-Aminobenzoic acid;N,N-diethylethanamine is unique due to the presence of both an aromatic amine and a secondary amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
21188-76-1 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-aminobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H7NO2.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-4-7(5-2)6-3/h1-4H,8H2,(H,9,10);4-6H2,1-3H3 |
Clé InChI |
ZCFXODLPYOEZEG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



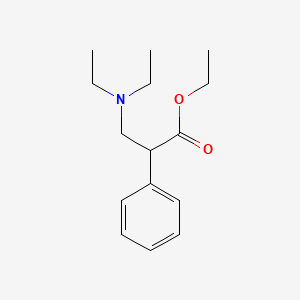


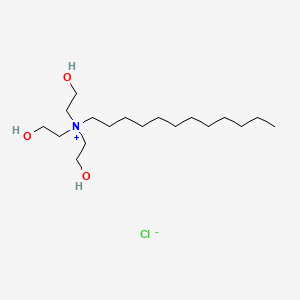

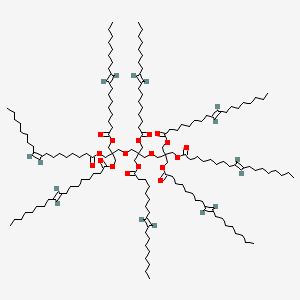



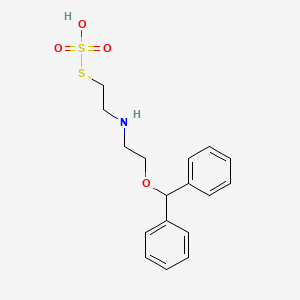
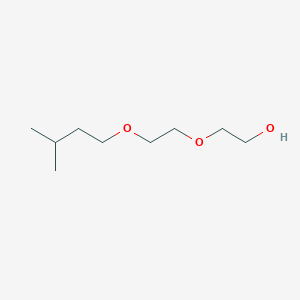
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

